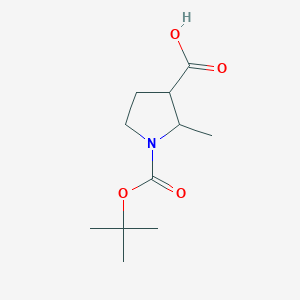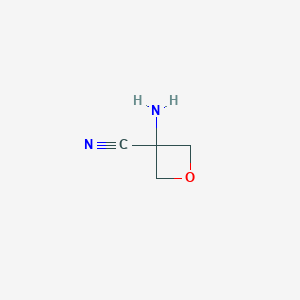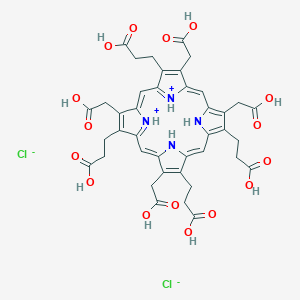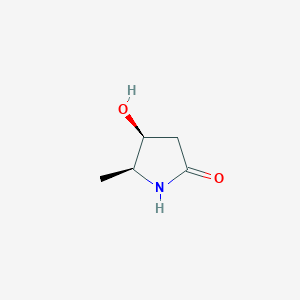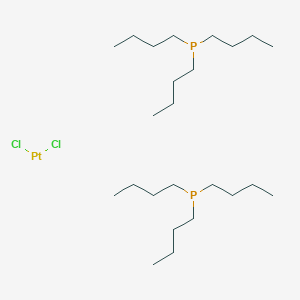
二氯铂;三丁基膦
描述
Synthesis Analysis
The synthesis of Dichloroplatinum;tributylphosphane involves the reaction between a bipyridine dichloroplatinum (II) complex and a 3,6-diethynylcarbazol derivative. The dehydrochlorination coupling reaction leads to the formation of the novel conjugated platinacycle .
Chemical Reactions Analysis
The platinacycle exhibits UV–vis absorption around 540 nm, attributed to ligand–ligand charge transfer. Additionally, it shows birefringence in DMF, possibly due to molecular alignment .
科学研究应用
抑制骨形成
研究表明,与该化学物质相关的成分三丁基锡对骨形成有显着影响。具体而言,当给怀孕小鼠施用三丁基锡时,三丁基锡氯化物被证明可以抑制胎儿枕骨的钙化。与大鼠颅骨成骨细胞样细胞的进一步体外研究表明,三丁基锡降低了这些细胞中碱性磷酸酶的活性以及钙沉积的速率。这表明三丁基锡可以在体内和体外对骨形成产生关键影响,尽管确切的机制尚未完全了解 (Tsukamoto 等人,2004 年).
抗癌作用
有机锡化合物,包括三丁基锡,因其潜在的抗癌特性而受到研究。用各种有机锡(包括三丁基锡氟化物)给药的癌性小鼠的研究表明,肿瘤生长率显着降低。对照小鼠和暴露于锡的小鼠的胸腺和脾脏重量的变化表明淋巴系统可能参与其中。还注意到这些小鼠的胸腺和脾脏中锡浓度很高,表明这些化合物具有潜在的全身效应 (Cardarelli 等人,1984 年).
毒性和环境影响
三丁基锡的毒性和环境影响已得到充分证明。在一项研究中,暴露于三丁基锡氯化物的成年鱼(Astyanax bimaculatus)显示出对肝脏的显着形态影响,以及乙酰胆碱酯酶活性降低和中性粒细胞增加,表明细胞毒性和应激条件。本研究强调三丁基锡是一种有效的海洋污染物,对热带生态系统中的鱼类有显着影响 (Oliveira Ribeiro 等人,2002 年).
属性
IUPAC Name |
dichloroplatinum;tributylphosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H27P.2ClH.Pt/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJMXJROIDEUPA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Pt]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54Cl2P2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloroplatinum;tributylphosphane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



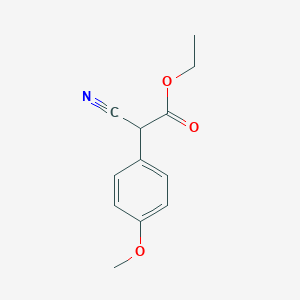
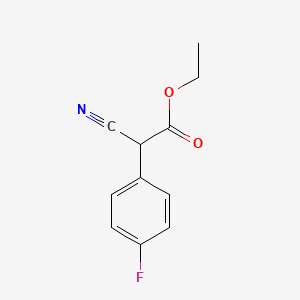
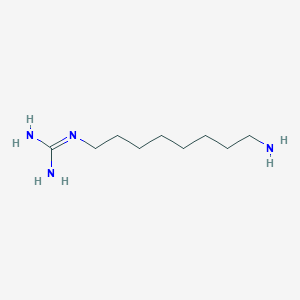
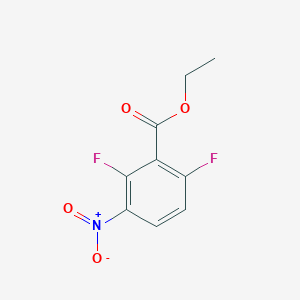
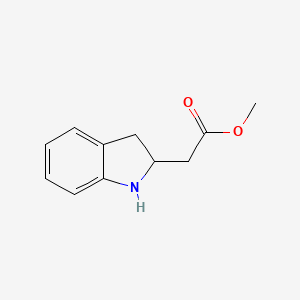
![2-[(3-Chlorophenyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3104893.png)
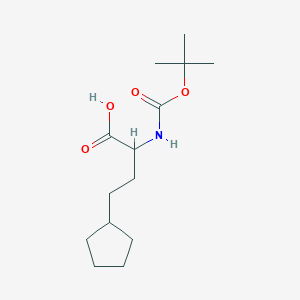
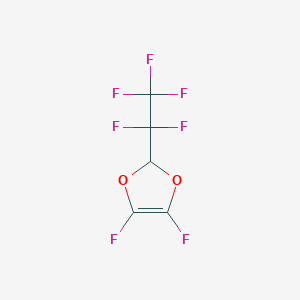
![3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol](/img/structure/B3104905.png)

